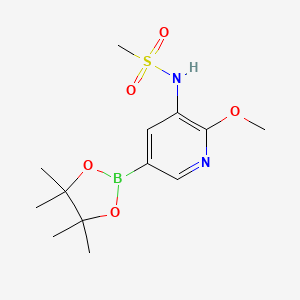

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

Vue d'ensemble

Description

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C13H21BN2O5S and its molecular weight is 328.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that organoboron compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

It is known that the compound contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Biochemical Pathways

Organoboron compounds are known to be involved in various transformation processes, including the protection of diols in the organic synthesis of drugs, the asymmetric synthesis of amino acids, and diels–alder and suzuki coupling reactions .

Result of Action

Organoboron compounds are known to have a wide range of applications in pharmacy and biology, including the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .

Action Environment

It is known that boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Activité Biologique

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C18H21BF2N2O5S

- Molecular Weight : 426.24 g/mol

- CAS Number : 1083326-75-3

The compound features a pyridine ring substituted with a methanesulfonamide group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes and pathways. For instance, studies on related sulfonamide derivatives have shown their ability to inhibit key proteins involved in cellular signaling and metabolic processes.

Inhibition Studies

Inhibition studies have revealed that related compounds can effectively inhibit enzymes such as GSK-3β and IKK-β. For example:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 62 | 8 | GSK-3β |

| Compound 49 | 10 | IKK-β |

These findings suggest that the biological activity of this compound could be mediated through similar mechanisms of action.

Case Studies and Research Findings

- HCV Inhibition : A study by highlighted the development of non-nucleoside inhibitors for Hepatitis C virus (HCV) that share structural similarities with the compound . The inhibitors demonstrated potent activity against NS5B polymerase with an EC50 < 50 nM.

- CYP Enzyme Interaction : Another research highlighted the interaction of similar sulfonamide compounds with cytochrome P450 enzymes. The inhibition of CYP3A4 was particularly noted as concerning due to its implications for drug-drug interactions (DDIs) .

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of related compounds in BV-2 microglial cells. The results indicated significant reductions in nitric oxide (NO) and IL-6 levels at concentrations as low as 1 µM .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-coupling reactions, a hallmark of its synthetic utility. For example:

-

Reaction with Aryl Halides :

The compound participates in Suzuki couplings with aryl halides (e.g., bromopyrazolo[1,5-a]pyrimidine) under PdCl₂(PPh₃)₂ catalysis. Typical conditions involve 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ at 80–100°C, yielding biaryl products with >60% efficiency .

| Substrate | Catalyst | Conditions | Yield | Product Application |

|---|---|---|---|---|

| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | PdCl₂(PPh₃)₂ | DME, Na₂CO₃, 80°C, 5h | 63% | Kinase inhibitor intermediates |

Reduction of Nitro Precursors

The compound is synthesized via hydrogenation of its nitro precursor, 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, using H₂ and Raney-Ni in methanol. This reduction proceeds quantitatively at room temperature .

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 2-Methoxy-3-nitro-5-(pinacol boronate)pyridine | H₂, Raney-Ni, MeOH | RT, 2h | 89% |

Sulfonamide Formation

The primary amine intermediate reacts with methanesulfonyl chloride in pyridine, forming the title compound with 58% yield .

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Amine → Methanesulfonamide | Methanesulfonyl chloride, pyridine | 0°C → RT, overnight | 58% |

Electrophilic Substitution

The boronic ester group undergoes electrophilic substitution under acidic conditions. For example, triflation with trifluoromethanesulfonic anhydride in dichloromethane at −20°C introduces a triflate group, enabling further functionalization .

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Boronate → Triflate | (CF₃SO₂)₂O, 2,6-di-t-butyl-4-methylpyridine | DCM, −20°C, 2h | 92% |

Oxidative and Reductive Pathways

While direct oxidation/reduction data for this compound is limited, analogous boronic esters are known to undergo:

Propriétés

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-7-10(16-22(6,17)18)11(19-5)15-8-9/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKPUGUGRJNIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732405 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-75-3 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.